
2,2'-(1,10-Phenanthroline-4,7-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is an organic compound that belongs to the family of phenanthroline derivatives. It is characterized by the presence of two acetic acid groups attached to the 1,10-phenanthroline core at the 4 and 7 positions. This compound is known for its chelating properties, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid typically involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the phenanthroline ring attack the electrophilic carbon of the bromoacetic acid, resulting in the formation of the diacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metalloproteins and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the development of sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by removing the metal ion required for their catalytic function. The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the acetic acid groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of acetic acid groups.
4,7-Dihydroxy-1,10-phenanthroline: Contains hydroxyl groups at the 4 and 7 positions.
Uniqueness
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is unique due to the presence of acetic acid groups, which enhance its solubility in water and its ability to form stronger complexes with metal ions compared to its analogs.
Propiedades
Número CAS |
136621-77-7 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-[7-(carboxymethyl)-1,10-phenanthrolin-4-yl]acetic acid |
InChI |
InChI=1S/C16H12N2O4/c19-13(20)7-9-3-5-17-15-11(9)1-2-12-10(8-14(21)22)4-6-18-16(12)15/h1-6H,7-8H2,(H,19,20)(H,21,22) |
Clave InChI |
CPQODVCKHYUACV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
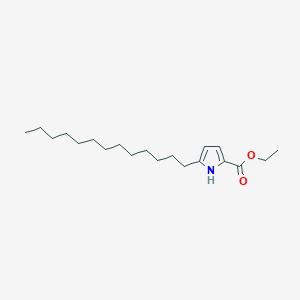
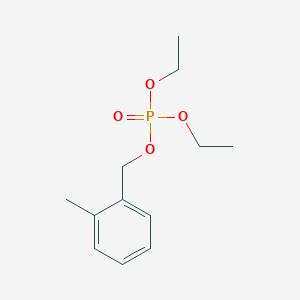
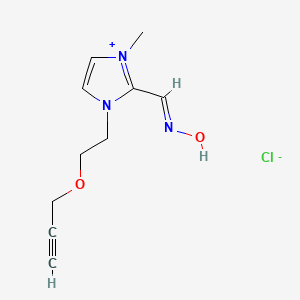
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


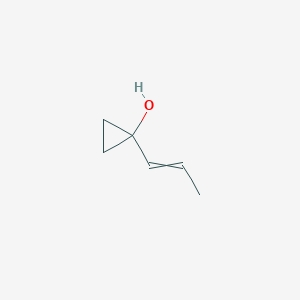
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

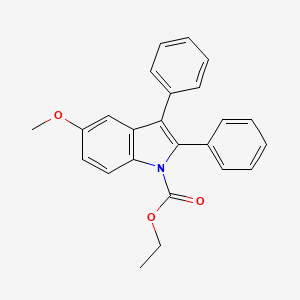

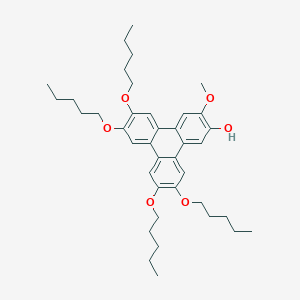
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
